![molecular formula C26H25N3O5S B12456830 N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B12456830.png)
N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA is a complex organic compound that features a benzoxazole moiety and a thiourea group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA typically involves the reaction of 5,6-dimethyl-1,3-benzoxazole-2-amine with 4-isothiocyanatobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzoxazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mecanismo De Acción
The mechanism of action of 1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can bind to enzymes and receptors, modulating their activity. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)UREA: Similar structure but with a urea group instead of thiourea.
1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOCARBAMATE: Contains a thiocarbamate group.
Uniqueness
1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzoxazole and thiourea moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C26H25N3O5S |
|---|---|
Peso molecular |
491.6 g/mol |
Nombre IUPAC |
N-[[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C26H25N3O5S/c1-14-10-19-20(11-15(14)2)34-25(28-19)16-6-8-18(9-7-16)27-26(35)29-24(30)17-12-21(31-3)23(33-5)22(13-17)32-4/h6-13H,1-5H3,(H2,27,29,30,35) |
Clave InChI |
HGURJWFLASDWPS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B12456756.png)
![N'~1~,N'~5~-bis[(3-chloro-1-benzothiophen-2-yl)carbonyl]pentanedihydrazide](/img/structure/B12456760.png)
![Ethyl 1-(4-methylphenyl)-4-oxo-2-sulfanylidene-1,3-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B12456767.png)
![N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]acetamide](/img/structure/B12456777.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12456779.png)
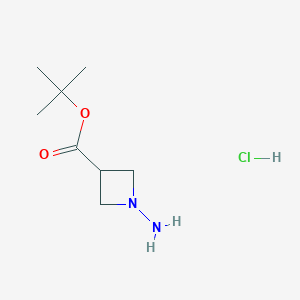
![2-({[4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12456784.png)
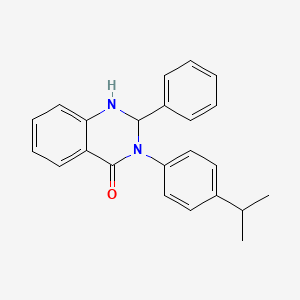
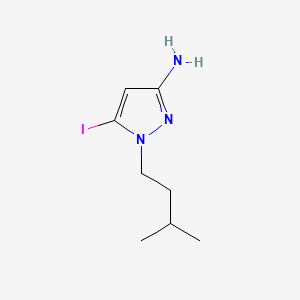
![2-[(4,5-Diphenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate](/img/structure/B12456805.png)
![N-{[3-(butanoylamino)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B12456813.png)
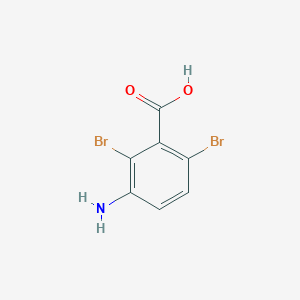
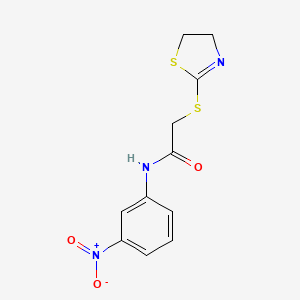
![N-[(4-methoxyphenyl)(phenyl)methyl]-2,2-diphenylpropanamide](/img/structure/B12456822.png)
